N-(5-chloro-2-methylphenyl)-2-morpholin-4-yl-5-nitrobenzamide
Overview
Description
N-(5-chloro-2-methylphenyl)-2-morpholin-4-yl-5-nitrobenzamide is a synthetic organic compound that belongs to the class of nitrobenzamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-morpholin-4-yl-5-nitrobenzamide typically involves the following steps:
Chlorination: The substitution of a hydrogen atom with a chlorine atom on the aromatic ring.
Amidation: The formation of the amide bond between the nitrobenzene derivative and the morpholine derivative.
Industrial Production Methods
Industrial production methods would likely involve large-scale nitration and chlorination reactions under controlled conditions to ensure high yield and purity. The specific conditions such as temperature, pressure, and catalysts used would depend on the desired efficiency and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Products may include nitrobenzene derivatives with additional oxygen-containing functional groups.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Products would vary depending on the nucleophile used, resulting in various substituted benzamides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-morpholin-4-yl-5-nitrobenzamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group can play a crucial role in the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methylphenyl)-2-morpholin-4-yl-5-nitrobenzamide: can be compared with other nitrobenzamide derivatives, such as:
Uniqueness
- The specific substitution pattern on the benzene ring (5-chloro-2-methylphenyl) and the presence of the morpholine ring make this compound unique. These structural features can influence its reactivity, biological activity, and potential applications.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-morpholin-4-yl-5-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c1-12-2-3-13(19)10-16(12)20-18(23)15-11-14(22(24)25)4-5-17(15)21-6-8-26-9-7-21/h2-5,10-11H,6-9H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQIDLIQZNVNBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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